N-(3-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide
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Overview
Description
N-(3-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazolidinone Core: This step involves the reaction of an appropriate diamine with a diacid chloride to form the imidazolidinone ring.
Introduction of the Fluorophenyl Groups: Fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions, where fluorobenzene derivatives react with suitable nucleophiles.
Acylation: The final step involves the acylation of the imidazolidinone core with an acetic anhydride derivative to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under various reaction conditions.
Biology
In biological research, N-(3-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.
Medicine
In medicinal chemistry, this compound is evaluated for its potential therapeutic properties. Researchers study its efficacy and safety as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide
- N-(3-chlorophenyl)-2-{3-[2-(2-chlorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide
Uniqueness
N-(3-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide is unique due to the presence of multiple fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these groups and the imidazolidinone core contribute to its distinct properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H23F2N3O3 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H23F2N3O3/c1-17-6-4-10-21(14-17)31-25(33)23(16-24(32)29-20-9-5-8-19(27)15-20)30(26(31)34)13-12-18-7-2-3-11-22(18)28/h2-11,14-15,23H,12-13,16H2,1H3,(H,29,32) |
InChI Key |
XUDGULIMLYDOJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)CCC3=CC=CC=C3F)CC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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